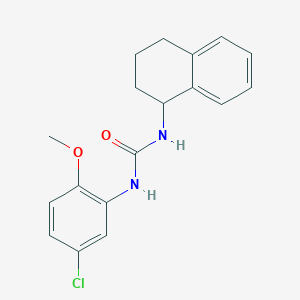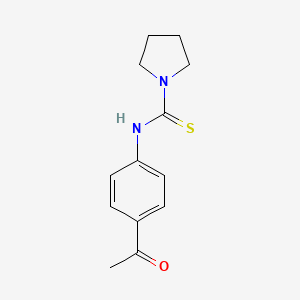
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers and autoimmune disorders. TAK-659 has shown promising results in preclinical studies, and it is currently undergoing clinical trials to evaluate its safety and efficacy.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea exerts its pharmacological effects by inhibiting the activity of various kinases that are involved in signaling pathways that regulate cell proliferation, survival, and differentiation. N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea specifically targets BTK, FLT3, and JAK3, which are key kinases that play a role in the development and progression of cancer and autoimmune disorders. By inhibiting these kinases, N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea can block the growth and survival of cancer cells and suppress the activity of immune cells that contribute to autoimmune disorders.
Biochemical and physiological effects:
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is metabolized primarily by the liver, and its metabolites are excreted in the urine and feces. N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses. N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has also been shown to have minimal drug-drug interactions, which may make it a suitable candidate for combination therapy with other anticancer or immunosuppressive agents.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of key kinases that are involved in cancer and autoimmune disorders, which makes it a useful tool for studying the role of these kinases in disease pathogenesis. N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is also well-tolerated in preclinical studies, which makes it a suitable candidate for in vivo experiments. However, N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has some limitations for use in laboratory experiments. It is a small molecule inhibitor, which means that it may have off-target effects that could confound experimental results. Additionally, N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has not been extensively studied in non-human primates, which may limit its translational potential.
Future Directions
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea. First, clinical trials are ongoing to evaluate the safety and efficacy of N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea in patients with various types of cancers and autoimmune disorders. These studies will provide important information on the clinical potential of N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea. Second, further preclinical studies are needed to better understand the mechanisms of action of N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea and to identify potential biomarkers of response. Third, studies are needed to evaluate the potential of N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea for combination therapy with other anticancer or immunosuppressive agents. Finally, studies are needed to evaluate the potential of N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea for use in other disease indications, such as inflammatory bowel disease and multiple sclerosis.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has been studied extensively in preclinical models of cancer and autoimmune disorders. In vitro studies have shown that N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea inhibits the activity of various kinases that are involved in cell proliferation and survival, including BTK, FLT3, and JAK3. In vivo studies have demonstrated that N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea can inhibit tumor growth and improve survival in mouse models of lymphoma and leukemia. N-(5-chloro-2-methoxyphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has also shown efficacy in preclinical models of autoimmune disorders, such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-23-17-10-9-13(19)11-16(17)21-18(22)20-15-8-4-6-12-5-2-3-7-14(12)15/h2-3,5,7,9-11,15H,4,6,8H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRDVLGBILXQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2CCCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-iodo-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4762185.png)
![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cycloheptylacetamide](/img/structure/B4762198.png)
![ethyl 2-({[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4762201.png)

![3-{5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B4762211.png)
![N-(5-chloro-2-hydroxyphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4762215.png)
![3-(1H-pyrazol-1-yl)-N-{[2-(1-pyrrolidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-1-propanamine](/img/structure/B4762222.png)
![1-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-2-methylpiperidine](/img/structure/B4762226.png)
![3-({[1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B4762239.png)
![2-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4762250.png)

![ethyl 6-ethyl-2-({[2-(4-propylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4762273.png)
![N-2-biphenylyl-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4762280.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-nitrophenyl)-2-furamide](/img/structure/B4762281.png)